![molecular formula C8H7N3O2S B1489762 2-Amino-5-methyl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylic acid CAS No. 1311315-89-5](/img/structure/B1489762.png)

2-Amino-5-methyl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylic acid

Overview

Description

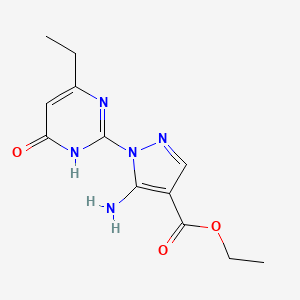

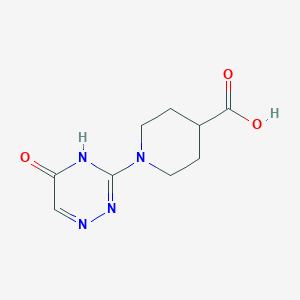

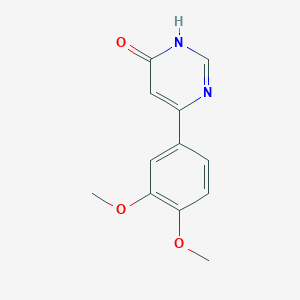

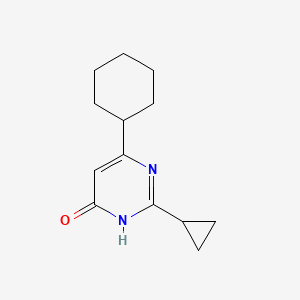

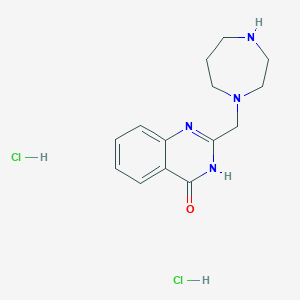

“2-Amino-5-methyl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylic acid” is a heterocyclic compound . It is one of the major alkaline metabolites of tenoxicam (TX) and meloxicam (MX) . Thiazole derivatives have a wide range of medicinal and biological properties .

Synthesis Analysis

The synthesis of thiazole derivatives often involves the condensation of thiourea and an alpha-halo ketone . A series of novel thiazolo[4,5-d]pyrimidin-7(6H)-ones were designed, synthesized, and evaluated as anticancer agents . The reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine yielded 2-(4-(1-(2-(4-(2-Arylhydrazono)-5-s-4,5-dihydrothiazol-2-yl)hydrazono)-ethyl)phenyl)isoindoline-1,3-dione .Scientific Research Applications

Pharmaceutical Research

2-Amino-5-methyl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylic acid: is a valuable chemical in pharmaceutical research due to its structural similarity to biologically active compounds . It serves as a high-quality reference standard for accurate pharmaceutical testing, ensuring the efficacy and safety of new drugs .

Medicinal Chemistry

In medicinal chemistry, this compound is utilized for the synthesis of novel derivatives with potential therapeutic applications. It has been linked to a range of medicinal properties, including antibacterial, antifungal, anti-inflammatory, antiviral, antimalarial, and anti-HIV activities .

Agriculture

The compound’s derivatives have shown promise in agriculture, particularly as herbicides. Their ability to inhibit plant growth can be harnessed to control weeds and other unwanted vegetation .

Material Science

In material science, 2-Amino-5-methyl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylic acid can be used as a precursor for the synthesis of complex molecules that may have applications in creating new materials or enhancing the properties of existing ones .

Environmental Science

This compound’s derivatives are being explored for their potential environmental applications, such as in the development of new methods for pollution control or as part of environmental remediation strategies .

Biochemistry

In biochemistry, the compound is a key reactant in the synthesis of molecules that bind to specific proteins or DNA/RNA structures, which can be used to study biological processes or develop new biochemical assays .

Pharmacology

Pharmacologically, it is a building block for the creation of molecules with a variety of biological activities. These activities include acting as enzyme inhibitors, receptor antagonists, and modulators, which are crucial for drug development and understanding disease mechanisms .

Drug Discovery

Lastly, in the field of drug discovery, the compound is used to synthesize novel molecules that may act as lead compounds in the development of new drugs. Its versatile structure allows for the creation of a wide array of bioactive molecules with potential therapeutic benefits .

Future Directions

Mechanism of Action

Target of Action

Thiazolo[4,5-b]pyridines, a class of compounds to which this molecule belongs, have been reported to interact with a wide range of receptor targets .

Mode of Action

It is known that thiazolo[4,5-b]pyridines can interact with their targets in various ways, leading to a range of physiological effects .

Biochemical Pathways

Thiazolo[4,5-b]pyridines have been reported to possess a broad spectrum of pharmacological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Thiazolo[4,5-b]pyridines have been reported to exhibit high antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities .

properties

IUPAC Name |

2-amino-5-methyl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2S/c1-3-2-4(7(12)13)5-6(10-3)11-8(9)14-5/h2H,1H3,(H,12,13)(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSRHQOVLLXGTBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=N1)N=C(S2)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-5-methyl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(4-Tert-butylphenyl)-2-[(4-chlorophenyl)amino]-6-oxo-1,6-dihydropyrimidine-5-carbonitrile](/img/structure/B1489686.png)

![4-(4-Chloro-1H-imidazo[4,5-c]pyridin-2-yl)-2-methoxyphenol](/img/structure/B1489687.png)

![5-Ethyl-3-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B1489691.png)